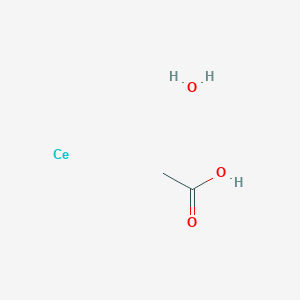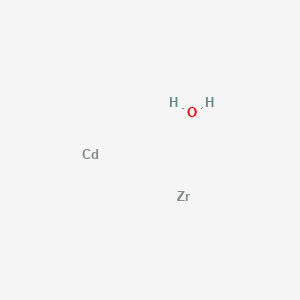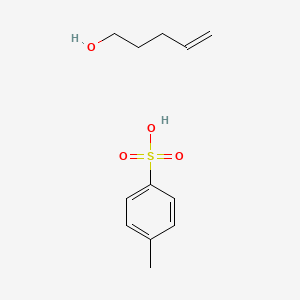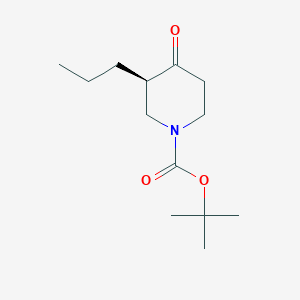
acetic acid;cerium;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;cerium;hydrate, also known as cerium(III) acetate hydrate, is a chemical compound with the formula C6H9CeO6. It is a white powder that is soluble in water and is used in various industrial and scientific applications. This compound is a combination of acetic acid and cerium, a rare earth metal, in a hydrated form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium(III) acetate hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with acetic acid. The reaction typically involves dissolving cerium(III) oxide or cerium(III) carbonate in acetic acid, followed by evaporation of the solvent to obtain the hydrated form of cerium(III) acetate.
Industrial Production Methods
In industrial settings, cerium(III) acetate hydrate is produced by reacting cerium(III) nitrate with acetic acid. The reaction is carried out in aqueous solution, and the product is obtained by crystallization. The crystallized product is then dried to obtain the final hydrated compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cerium(III) acetate hydrate undergoes various types of chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates or sulfates can be used to replace acetate groups.
Major Products Formed
Oxidation: Cerium(IV) compounds such as cerium(IV) oxide.
Reduction: Cerium(III) compounds.
Substitution: Cerium complexes with different ligands.
Applications De Recherche Scientifique
Cerium(III) acetate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Studied for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of glass and ceramics, as well as in the manufacturing of catalysts for automotive exhaust systems.
Mécanisme D'action
The mechanism of action of cerium(III) acetate hydrate involves its ability to undergo redox reactions, where cerium can alternate between the +3 and +4 oxidation states. This redox cycling allows cerium to act as a catalyst in various chemical reactions. In biological systems, cerium’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Cerium(III) acetate hydrate can be compared with other cerium compounds such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is primarily used as a catalyst and in polishing applications, cerium(III) acetate hydrate is more commonly used in coordination chemistry and as a precursor for other cerium compounds. Cerium(III) nitrate, on the other hand, is often used in the preparation of other cerium salts and in various industrial processes.
List of Similar Compounds
- Cerium(IV) oxide
- Cerium(III) nitrate
- Cerium(III) carbonate
- Cerium(III) chloride
Propriétés
Formule moléculaire |
C2H6CeO3 |
|---|---|
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
acetic acid;cerium;hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Clé InChI |
OKGRYXNRUMZNDO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.O.[Ce] |
Numéros CAS associés |
206996-60-3 17829-82-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)

![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)


![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)
![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)


![ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B12341459.png)
